Product packaging for 2,6-Dibromo-9,10-dihydroanthracene(Cat. No.:CAS No. 1065644-53-2)

2,6-Dibromo-9,10-dihydroanthracene

Cat. No.: B1404305
CAS No.: 1065644-53-2
M. Wt: 338.04 g/mol
InChI Key: YCWJKWOJDJBRCR-UHFFFAOYSA-N
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Description

2,6-Dibromo-9,10-dihydroanthracene (: 1065644-53-2) is an organic compound with the molecular formula C₁₄H₁₀Br₂ and a molecular weight of 338.04 g/mol . This brominated derivative of 9,10-dihydroanthracene serves as a versatile building block in synthetic and materials chemistry. The 2,6-dibromo substitution pattern on the anthracene core makes it a particularly valuable precursor for the development of advanced organic materials. Researchers utilize this compound primarily as a key intermediate in the synthesis of poly(2,6-anthracenevinylene)s and other π-conjugated polymers . These polymers are of significant interest for applications in organic electronics, including light-emitting diodes (LEDs) and conductive materials, due to the favorable conjugation pathway offered by the 2,6-linkage which minimizes steric hindrance compared to 9,10-linked analogues . Furthermore, the compound can be used in the synthesis of various anthracene derivatives, including those that are difficult to prepare by other routes, for potential use in pharmaceuticals and natural product synthesis . As a high-value synthetic reagent, proper handling and storage are essential. This product is provided with the specification "Sealed in dry, room temperature" . According to safety data, this compound has the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use and Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should conduct a thorough risk assessment and employ appropriate safety precautions, including the use of personal protective equipment, when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Br2 B1404305 2,6-Dibromo-9,10-dihydroanthracene CAS No. 1065644-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-9,10-dihydroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWJKWOJDJBRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC3=C1C=C(C=C3)Br)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies of 2,6 Dibromo 9,10 Dihydroanthracene

Advanced Synthetic Methodologies for 2,6-Dibromo-9,10-dihydroanthracene

Advanced synthetic routes to this compound capitalize on the chemical stability and well-established reactivity of anthraquinone (B42736) derivatives. By installing the desired bromine atoms onto the rigid quinone structure first, chemists can circumvent issues related to the reactivity of the benzylic positions in the target molecule.

Precursor-Based Synthesis from Anthraquinone Derivatives

The most prevalent and reliable strategy for obtaining this compound involves the chemical reduction of 2,6-Dibromoanthraquinone (B1313628). This precursor-based method is advantageous because the substitution pattern is fixed before the central aromatic ring is reduced, ensuring the correct isomer is produced. A variety of reducing agents and conditions can be employed for this transformation.

The conversion of 2,6-Dibromoanthraquinone to its dihydroanthracene counterpart is a key synthetic step. This reduction specifically targets the ketone functionalities at the 9 and 10 positions, leaving the bromine substituents and the outer aromatic rings intact. Several established reduction methods for anthraquinones can be adapted for this purpose. For example, substituted anthraquinones can be effectively reduced to the corresponding 9,10-dihydroanthracenes using a mixture of hydriodic acid, phosphorus, and iodine. Other common reductive systems include zinc powder with an acid or base, and sodium borohydride (B1222165) (NaBH₄). The choice of reagent depends on the desired yield, reaction conditions, and compatibility with other functional groups.

Reducing SystemReagentsTypical ConditionsReference
Hydriodic Acid/PhosphorusHI, P, I₂Heating quora.com
Metal/BaseZn, NaOHHeating chemicalbook.com
Metal/AcidZn, PyridineHeating chemicalbook.com
Borohydride ReductionNaBH₄Room Temperature, Inert Atmosphere wikipedia.org

This table presents generalized methods for anthraquinone reduction that are applicable to the synthesis of this compound.

In addition to direct reduction, multi-step sequences starting from brominated anthraquinones provide access to more complex derivatives of this compound. These routes often involve initial carbon-carbon bond formation at the ketone positions, followed by a reduction step.

One such pathway involves the synthesis of 2,6-Dibromo-9,10-bis(phenylethynyl)anthracene. In this process, 2,6-dibromoanthracene-9,10-dione is treated with a lithium acetylide, such as the one derived from ethynylbenzene and n-butyllithium. This reaction forms a diol intermediate, which is subsequently reduced using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to yield the final substituted anthracene (B1667546) product. This method first modifies the 9 and 10 positions and then reduces the system to an anthracene, which could then be hydrogenated to the dihydroanthracene if desired.

Another documented multi-step synthesis involves the reaction of 2,6-Dibromoanthraquinone with organolithium reagents, followed by reduction. For instance, reaction with lithiated 2-bromonaphthalene (B93597) generates a complex diol intermediate, which is then reduced with sodium sulfite (B76179) and hydroiodic acid to form 2,6-dibromo-9,10-bis(naphthalen-2-yl)anthracene.

Halogenation of Dihydroanthracene Scaffolds

The synthesis of this compound by direct halogenation of a 9,10-dihydroanthracene (B76342) scaffold presents significant regiochemical challenges. The inherent reactivity of the molecule often directs reactions away from the desired 2 and 6 positions.

Achieving regioselective bromination of 9,10-dihydroanthracene at the 2 and 6 positions is not a synthetically favored approach. The primary obstacle is the high reactivity of the benzylic C-H bonds at the 9 and 10 positions. These bonds are significantly weaker than typical aromatic C-H bonds, with a bond dissociation energy estimated at 78 kcal/mol. msu.edu This makes them susceptible to reactions like free radical halogenation, which would occur in preference to electrophilic substitution on the outer aromatic rings. chemistry.coachnih.gov

Electrophilic aromatic substitution on the parent anthracene molecule preferentially occurs at the central 9 and 10 positions due to having the highest electron density. chemicalbook.com While hydrogenation to 9,10-dihydroanthracene removes these sites from direct electrophilic attack, the molecule does not behave like a simple substituted benzene (B151609). The control of regioselectivity for electrophilic attack on the outer rings is difficult to predict and often leads to mixtures of products. For these reasons, building the substitution pattern on an anthraquinone precursor before reduction is the more common and effective strategy.

Selective functionalization techniques for the 9,10-dihydroanthracene core are generally subordinate to precursor-based strategies. The difficulty in controlling reactions on the dihydroanthracene skeleton means that functional groups are almost always introduced at an earlier stage. For example, the synthesis of 2,6-Dibromoanthraquinone itself can be achieved from 2,6-diamino-9,10-anthraquinone via a Sandmeyer-type diazotization reaction. This method precisely establishes the 2,6-dibromo substitution pattern, which is then preserved during the subsequent reduction to this compound.

While general aromatic functionalization reactions like Friedel-Crafts acylation can be applied to 9,10-dihydroanthracene, they may not yield simple substitution products. Research has shown that such reactions can lead to unexpected cyclizations or complex product mixtures, further complicating the synthesis of specific isomers like the 2,6-dibromo derivative. nih.govbeilstein-journals.org Therefore, the most selective functionalization is achieved by modifying the fully aromatic anthracene or anthraquinone systems, followed by a final reduction or hydrogenation step. nih.gov

Transition Metal-Catalyzed Synthetic Pathways for Dihydroanthracenes

Recent advancements in organic synthesis have been heavily influenced by the application of transition metal catalysts, which offer efficient and selective routes to complex molecular architectures. frontiersin.orgnih.gov The construction of anthracene and dihydroanthracene scaffolds has particularly benefited from these methodologies, overcoming the limitations of traditional methods that often require harsh conditions and exhibit low selectivity. frontiersin.orgnih.gov Transition metals like palladium, ruthenium, rhodium, and cobalt have enabled novel synthetic pathways, including cross-coupling reactions and C-H bond activations, to produce a diverse range of substituted anthracene derivatives. frontiersin.org

Palladium catalysis stands out as a powerful tool for the synthesis of anthracene derivatives, offering various strategies to construct the core structure and introduce functional groups. frontiersin.org Techniques such as carboxyl-directed C–H alkenylation, subsequent secondary C–H activation, and intramolecular C–C bond formation have been successfully employed. beilstein-journals.org For instance, Hong's group developed a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates to generate substituted anthracenes. frontiersin.orgbeilstein-journals.org Another strategy involves the palladium-catalyzed intramolecular cyclization of stilbene (B7821643) derivatives. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in functionalizing halogenated anthracene precursors. nih.govnih.gov These methods highlight the versatility of palladium catalysts in creating structurally diverse anthracene-based molecules. frontiersin.orgbeilstein-journals.orgnih.govnih.gov

Reaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeReference
Tandem C–H Alkenylation/CyclizationPalladium(II)Diphenyl carboxylic acids, AcrylatesSubstituted Anthracenes frontiersin.orgbeilstein-journals.org
Suzuki–Miyaura CouplingPd(PPh₃)₄ or Pd-PEPPSI-iPr1,8-Dichloroanthracene (B3240527), Arylboronic acids1,8-Diarylanthracenes nih.gov
Tandem C–H Activation/Bis-cyclizationPalladium CatalystPropargylic carbonates, Terminal alkynesTetracyclic Benz[a]anthracenes beilstein-journals.org
Suzuki Coupling(dppf)PdCl₂ / Na₂CO₃9-Bromoanthracene (B49045), 2-Indenylboronic acid9-(2-Indenyl)anthracene nih.gov

Ruthenium catalysts are particularly effective in transformations involving hydrogen transfer, which is directly relevant to the synthesis and modification of dihydroanthracenes. nih.govrsc.org These catalysts can facilitate "acceptorless" alcohol dehydrogenations and borrowing hydrogen processes, which are atom-efficient reactions. nih.gov For instance, ruthenium complexes can catalyze the hydrogenation of unsaturated bonds. A chiral diphosphine ruthenium catalyst has been shown to be highly effective for the enantioselective hydrogenation of prochiral hydrazones, indicating its potential for stereoselective reductions in complex molecules. nih.gov Ruthenium-catalyzed tandem reactions, such as ring-closing metathesis followed by isomerization, have also been developed to create complex heterocyclic systems from simpler precursors, a strategy that could be adapted for dihydroanthracene derivatives. youtube.com The development of air- and moisture-stable ruthenium catalysts further enhances their applicability in diverse synthetic contexts, including ortho-C–H functionalization and transfer hydrogenation. youtube.com

Reaction TypeCatalyst SystemTransformationKey FeatureReference
Hydrogen Auto-TransferChiral Ruthenium ComplexesConversion of lower alcohols to higher alcoholsAtom-efficient C-C bond formation nih.gov
Enantioselective HydrogenationChiral Diphosphine Ruthenium CatalystReduction of prochiral hydrazonesHigh enantioselectivity (up to 99% ee) nih.gov
Tandem Ring-Closing Metathesis/IsomerizationGrubbs' First Generation CatalystFormation of complex heterocyclesMultiple transformations in one pot youtube.com
Transfer HydrogenationAir-stable Ruthenium(II) ComplexReduction of ketonesHigh reactivity under mild conditions youtube.com

Green Chemistry Approaches in Dihydroanthracene Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. nih.govliv.ac.uk For dihydroanthracene synthesis, this involves the development of protocols that minimize or eliminate the use of volatile and toxic organic solvents and avoid the need for catalysts where possible. tandfonline.comresearchgate.net

A significant advancement in green chemistry is the development of solvent-free and catalyst-free reaction protocols. tandfonline.comresearchgate.net These methods often involve the simple mixing or grinding of reactants at room temperature, leading to high yields in short reaction times. tandfonline.comresearchgate.net For example, a highly efficient, solvent-free, and catalyst-free protocol has been developed for the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. tandfonline.comresearchgate.net This was achieved by grinding 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640) with various amines, resulting in quantitative yields within minutes. tandfonline.comresearchgate.net Such approaches are not only environmentally benign but also offer advantages in terms of simplicity, speed, and atom economy. tandfonline.comresearchgate.netchemrevlett.com Mechanochemical methods, such as ball milling, also represent a powerful solvent-free technique for inducing chemical reactions. rsc.org

ReactantsReaction ConditionsProductYieldTimeReference
9,10-dihydro-anthracene-9,10-α,β-succinic anhydride, CyclopropanamineMixing and Grinding, Room TemperatureN-cyclopropyl-9,10-dihydro-anthracene-9,10-α,β-succinimide92%5 min tandfonline.comresearchgate.net
9,10-dihydro-anthracene-9,10-α,β-succinic anhydride, AnilineMixing and Grinding, Room TemperatureN-phenyl-9,10-dihydro-anthracene-9,10-α,β-succinimide95%2 min tandfonline.com
9,10-dihydro-anthracene-9,10-α,β-succinic anhydride, PhenylhydrazineMixing and Grinding, Room TemperatureN-anilino-9,10-dihydro-anthracene-9,10-α,β-succinimide94%5 min tandfonline.com

Chemical Transformations and Functionalization of this compound

The bromine atoms on the this compound molecule are key handles for introducing a wide array of functional groups, thereby modifying its electronic and physical properties.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine substituents of this compound make it an ideal substrate for such transformations. Palladium-catalyzed cross-coupling reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a prominent example. It has been used to synthesize 1,8-diarylanthracenes from 1,8-dichloroanthracene and various arylboronic acids using a palladium catalyst. nih.gov Similarly, 9,10-di(2-indenyl)anthracene has been prepared from 9,10-dibromoanthracene (B139309) via a Suzuki coupling. nih.gov These examples demonstrate that the bromo-substituents on the dihydroanthracene core can be effectively replaced with aryl, indenyl, or other groups, allowing for the synthesis of a vast library of functionalized derivatives. nih.govnih.gov

SubstrateCoupling PartnerCatalyst/BaseSolventProductYieldReference
9,10-Dibromoanthracene2-Indenylboronic acid(dppf)PdCl₂ / Na₂CO₃Ethanol-Toluene9,10-Di(2-indenyl)anthracene83% nih.gov
9-Bromoanthracene2-Indenylboronic acid(dppf)PdCl₂ / Na₂CO₃Ethanol-Toluene9-(2-Indenyl)anthracene52% nih.gov
1,8-DichloroanthraceneArylboronic acidsPd-PEPPSI-iPr-1,8-Diarylanthracenes52-77% nih.gov
Aryl BromidesArylboronic acidsPd/AntCOFWaterBiaryls- rsc.org

Oxidation and Aromatization Reactions

The dihydroanthracene core of the molecule can be chemically transformed through oxidation reactions to yield either anthraquinones or fully aromatic anthracenes.

The benzylic carbons of 9,10-dihydroanthracene derivatives can be selectively oxidized to form anthraquinones. scispace.com This transformation can be achieved using various oxidizing agents. One method involves visible-light-triggered photo-oxygenation with molecular oxygen (O₂), which can lead to a quantitative yield of anthraquinone from 9,10-dihydroanthracene without the need for additional catalysts. nih.gov The reaction is believed to proceed through a superoxide (B77818) anion radical intermediate. nih.gov

Another approach utilizes ruthenium-porphyrin complexes as catalysts for oxidation with nitrous oxide. scispace.com Under specific reaction conditions, this catalytic system selectively yields anthraquinones. scispace.com The synthesis of 2,6-diaryl-9,10-anthraquinones has also been reported, highlighting the utility of this class of compounds. rsc.org

The conversion of 9,10-dihydroanthracene derivatives to their corresponding aromatic anthracenes can be accomplished through oxidative aromatization. researchgate.net This can be achieved using molecular oxygen in the presence of a catalytic amount of a ruthenium porphyrin complex, with the addition of sulfuric acid accelerating the reaction at room temperature. researchgate.net Activated carbon can also promote the oxidative aromatization of substituted 9,10-dihydroanthracenes using molecular oxygen as the oxidant. sigmaaldrich.comfigshare.com

A highly efficient method for the oxidative dehydrogenation of 9,10-dihydroanthracene to anthracene involves a catalyst system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and NaNO₂ under an oxygen atmosphere, achieving over 99% conversion and selectivity. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. numberanalytics.com The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion or σ-complex, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. numberanalytics.commsu.edu

In the context of anthracene, electrophilic attack typically occurs at the 9- and 10-positions. For instance, the bromination of anthracene often yields 9,10-dibromoanthracene. numberanalytics.com However, the provided information does not specifically detail electrophilic aromatic addition reactions that lead to dihydroanthracene derivatives from an already substituted this compound. Instead, the literature points towards substitution on the aromatic rings.

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, although the provided search results focus more on the derivatization of the fully aromatic anthracene core. For example, 2,9,10-tribromoanthracene can be converted to the corresponding trimethoxy and trinitrile compounds through copper-assisted nucleophilic substitution reactions. nih.gov This suggests that the bromine atoms on the dibromodihydroanthracene precursor could potentially undergo similar transformations, likely after aromatization.

Derivatization for Supramolecular Assembly

The derivatization of this compound is a key strategy for the construction of complex supramolecular architectures. By introducing functional groups capable of specific intermolecular interactions, it is possible to guide the self-assembly of these molecules into well-defined structures. These interactions, primarily hydrogen bonding and π-stacking, dictate the packing of the molecules in the solid state and can influence the material's bulk properties.

Formation of Hydrogen-Bonded Architectures

While direct studies on hydrogen-bonded architectures of this compound derivatives are not extensively documented, the principles can be inferred from related anthracene derivatives. For instance, the introduction of carboxylic acid functionalities onto an anthracene core has been shown to result in the formation of hydrogen-bonded dimers. In a study of β-9-anthracene carboxylic acid, the molecules arrange into cyclic hydrogen-bonded dimers in the crystalline state. rsc.org This self-assembly is driven by the strong and directional nature of the hydrogen bonds between the carboxylic acid groups.

Table 1: Examples of Hydrogen Bonding in Anthracene Derivatives

CompoundHydrogen Bond TypeSupramolecular Motif
β-9-Anthracene carboxylic acidO-H···OCyclic dimer
Sulfonamide derivativesN-H···OIntermolecular H-bonds

This table presents examples of hydrogen bonding in related anthracene derivatives to illustrate the potential for this compound derivatives to form similar architectures.

Pi-Stacking Interactions in Crystal Packing

Pi-stacking is a crucial non-covalent interaction that governs the crystal packing of aromatic and polycyclic aromatic compounds. In the context of this compound derivatives, the phenyl rings of the anthracene core are the primary sites for such interactions. The substitution pattern and the nature of the substituents can significantly influence the extent and geometry of π-π stacking.

For instance, studies on 2,6-diaryl-9,10-anthraquinones have shown that the aryl substituents can engage in π-stacking interactions, influencing the electronic properties of the molecule. rsc.org The introduction of larger aromatic groups, such as naphthyl substituents in place of phenyl groups, can enhance π-conjugation and intermolecular stacking, which is beneficial for applications in organic electronics.

Furthermore, intramolecular π-π stacking has been observed in conformationally flexible molecules containing aromatic rings. rsc.org In a series of sulfoester and sulfonamide derivatives with two aromatic rings connected by a flexible spacer, a "syn" conformation allowing for intramolecular π-stacking was favored in the absence of strong hydrogen-bonding groups. rsc.org This highlights the delicate balance between different non-covalent interactions in determining the final solid-state structure. The flexible, non-planar structure of the 9,10-dihydroanthracene core can also lead to unique packing arrangements guided by a combination of π-stacking and other weak interactions.

Table 2: Examples of Pi-Stacking in Anthracene and Related Derivatives

Compound/Derivative ClassType of π-StackingKey Features
2,6-Diaryl-9,10-anthraquinonesIntermolecularInfluences electronic properties. rsc.org
2,6-Dibromo-9,10-di(2-naphthyl)anthraceneEnhanced intermolecularLarger naphthyl groups improve charge transport properties.
Flexible SulfoestersIntramolecular"Syn" conformation adopted to maximize π-π interactions. rsc.org

This table provides examples of π-stacking in various anthracene derivatives, illustrating the types of interactions that could be expected in the crystal packing of this compound derivatives.

Functionalization of the Dihydroanthracene Bridgehead Carbons (C9 and C10)

The bridgehead carbons (C9 and C10) of the 9,10-dihydroanthracene core represent unique sites for functionalization. Unlike the aromatic positions, these sp³-hybridized carbons offer opportunities for introducing a different set of functional groups and creating three-dimensional molecular architectures. The C-H bonds at these positions are relatively weak, with a bond dissociation energy estimated to be around 78 kcal/mol, making them susceptible to certain chemical transformations. wikipedia.org

One notable strategy for functionalizing the C9 and C10 positions is through Diels-Alder reactions of the parent anthracene with suitable dienophiles, followed by further transformations. For example, the reaction of anthracene with maleic anhydride yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. This anhydride can then be readily converted into a variety of imide derivatives by reaction with different amines.

Another approach involves the direct modification of the C-H bonds. While challenging, specific catalytic systems can enable the introduction of new substituents at these positions. The development of such methods is of significant interest for expanding the chemical space of 9,10-dihydroanthracene derivatives.

Table 3: Examples of Reactions at the C9 and C10 Positions of Dihydroanthracene

ReactantReagent(s)ProductReaction Type
AnthraceneMaleic anhydride9,10-Dihydroanthracene-9,10-α,β-succinic anhydrideDiels-Alder Cycloaddition
9,10-Dihydroanthracene-9,10-α,β-succinic anhydrideVarious amines9,10-Dihydroanthracene-9,10-α,β-succinimide derivativesImidation
9,10-Diphenylanthracene (B110198)Bromine or N-bromosuccinimide2,6-Dibromo-9,10-diphenylanthraceneElectrophilic Aromatic Substitution

This table summarizes key reactions for the functionalization of the 9,10-dihydroanthracene core, including at the bridgehead positions.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 2,6-Dibromo-9,10-dihydroanthracene Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the case of 9,10-dihydroanthracene (B76342) derivatives, the chemical shifts and coupling patterns of the protons are characteristic of their location on the dihydroanthracene core. For instance, the protons at the 9- and 10-positions are typically observed as a distinct signal, while the aromatic protons on the outer rings exhibit more complex splitting patterns due to coupling with their neighbors.

For the parent compound, 9,10-dihydroanthracene, the protons at positions 9 and 10 are chemically equivalent and appear as a singlet in the ¹H NMR spectrum. chemicalbook.com The aromatic protons typically appear as multiplets in the downfield region. chemicalbook.com In substituted derivatives, such as those with bromine atoms, the symmetry of the molecule is altered, leading to more complex spectra. For example, in the Diels-Alder adducts of 9-bromoanthracene (B49045), the bridgehead proton at the 10-position can exhibit different multiplicities (e.g., a triplet or a singlet) depending on the regiochemistry of the adduct, which is crucial for distinguishing between ortho and meta isomers. jksus.org

Table 1: Representative ¹H NMR Data for Dihydroanthracene Derivatives

CompoundSolventChemical Shift (ppm) and MultiplicityReference
9,10-dihydroanthraceneCDCl₃7.127 (d), 7.041 (d), 3.800 (s) chemicalbook.com
9,10-dibromoanthracene (B139309)CDCl₃8.559 (s), 7.594 (m) chemicalbook.com
Diels-Alder adduct of 9-bromoanthracene with methacryloyl chloride (ortho isomer)Not specified4.29 (t) jksus.org
Diels-Alder adduct of 9-bromoanthracene with methacryloyl chloride (meta isomer)Not specified4.42 (s) jksus.org
Diels-Alder adduct of 9-bromoanthracene with phenyl vinyl sulfone (meta isomer)Not specified4.91 (d) jksus.org

This table is interactive. Click on the headers to sort.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of the signal indicates its electronic environment. In this compound, the carbon atoms attached to the bromine atoms will be significantly shifted compared to the other aromatic carbons.

For 9,10-dihydroanthracene, the aliphatic carbons at positions 9 and 10 show a characteristic upfield signal, while the aromatic carbons resonate at lower field. chemicalbook.com The introduction of bromine atoms at the 2- and 6-positions would cause a downfield shift for the C2 and C6 carbons and would also influence the chemical shifts of the neighboring carbons.

Table 2: Representative ¹³C NMR Data for Anthracene (B1667546) and Dihydroanthracene Derivatives

CompoundSolventChemical Shift (ppm)Reference
2,6-Dibromo-9,10-bis(phenylethynyl)anthraceneCDCl₃133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22, 103.44, 85.57 rsc.org
2,6-Dibromo-9,10-bis((4-hexylphenyl)ethynyl)anthraceneCDCl₃144.55, 132.85, 131.88, 130.77, 130.72, 129.42, 129.16, 128.88, 121.96, 120.32, 118.14, 103.72, 85.10, 36.21, 31.86, 31.31, 29.10, 22.73, 14.14 rsc.org
9,10-dihydroanthracenecyclohexane (B81311)7.127, 7.041, 3.800 chemicalbook.com

This table is interactive. Click on the headers to sort.

When one-dimensional NMR spectra are complex or ambiguous, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. huji.ac.il These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

Common 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals (¹H-¹³C), allowing for the assignment of carbon resonances. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, providing information about the spatial proximity of atoms and the stereochemistry of the molecule. huji.ac.il

For complex molecules like substituted dihydroanthracene derivatives, a combination of these 2D NMR experiments is often necessary for complete and unambiguous structural assignment. umich.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic protons. The presence of the bromine atoms may also give rise to characteristic absorptions in the lower frequency region of the spectrum. The NIST Chemistry WebBook provides IR spectral data for the related compound 9,10-dihydroanthracene, which shows characteristic peaks for C-H stretching and bending vibrations. nist.gov Theoretical studies on related vinylanthracene derivatives have also been used to model and understand their IR spectra. researchgate.net

Table 3: Key IR Absorption Regions for Dihydroanthracene Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-Br Stretch680 - 515

This table provides a general overview of expected IR absorption regions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, a molecule is ionized, and the resulting charged fragments are separated according to their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic pattern of three peaks (M, M+2, M+4) with a specific intensity ratio. This isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the mass spectrum of 2,6-dibromo-4-isopropenylphenol shows characteristic fragmentation patterns, including the loss of a methyl radical. researchgate.net

The molecular formula of this compound is C₁₄H₁₀Br₂, giving it a molecular weight of approximately 338.04 g/mol . The mass spectrum of the related compound 9,10-dibromoanthracene shows a molecular ion peak at m/z 334, with other significant peaks corresponding to fragmentation. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For 9,10-dihydroanthracene and its derivatives, the absorption profile is largely dictated by the π-electron system of the terminal benzene (B151609) rings, as the central ring is saturated. The parent 9,10-dihydroanthracene exhibits absorption maxima (λmax) at approximately 263 nm and 271 nm, which are characteristic of the benzenoid system.

In a study of oligomers containing 2,6-dibromo-9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene units, the UV/vis absorption spectroscopy suggested that the HOMO–LUMO band gap corresponds to approximately 2.3 eV. researchgate.net For comparison, the UV-Vis absorption data for selected anthracene derivatives are presented in the table below.

Table 1. UV-Vis Absorption Data for Selected Anthracene Analogs.
Compoundλmax (nm)Solvent
9,10-dihydroanthracene263, 271Not specified
9,10-dibromoanthracene~350-400Not specified
9,10-bis(diphenylmethylene)-9,10-dihydroanthraceneNot specifiedNot specified

Fluorescence (FL) Spectroscopy for Emission Properties

Fluorescence spectroscopy is a powerful tool to investigate the emissive properties of molecules upon excitation with UV or visible light. The fluorescence of 9,10-dihydroanthracene derivatives is expected to originate from the excited states of the terminal phenyl rings. The emission wavelength and quantum yield are sensitive to the molecular structure and the presence of substituents.

While specific fluorescence data for this compound is not documented, the properties of related compounds offer a comparative basis. For instance, oligomers containing 2,6-dibromo-9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene exhibit dark orange fluorescence in both benzene solution (quantum yield of 47%) and as a thin film (quantum yield of 13%). researchgate.net The heavy bromine atoms in this compound are likely to influence the emission properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially quench fluorescence.

In contrast, many fully aromatic anthracene derivatives are known for their strong fluorescence. For example, 9,10-diphenylanthracene (B110198) is a well-known blue emitter. The fluorescence of various anthracene derivatives can be influenced by factors such as substituent effects and intermolecular interactions. For example, 9,10-dibromoanthracene is electroluminescent, emitting blue light. ossila.com

Table 2. Fluorescence Emission Data for Selected Anthracene Analogs.
CompoundEmission Maximum (λem)Quantum Yield (ΦF)Solvent/State
Oligomers of 2,6-dibromo-9,10-dimesityl-9,10-dihydro-9,10-diboraanthraceneDark Orange0.47Benzene Solution
Oligomers of 2,6-dibromo-9,10-dimesityl-9,10-dihydro-9,10-diboraanthraceneDark Orange0.13Thin Film
9,10-dibromoanthraceneBlue (Electroluminescence)Not specifiedSolid State

X-ray Crystallography for Solid-State Structure Analysis

Single-Crystal X-ray Diffraction of this compound and its Analogs

A search of crystallographic databases did not yield a specific single-crystal X-ray structure for this compound. However, the crystal structures of the parent 9,10-dihydroanthracene and several of its derivatives have been determined, providing a solid foundation for understanding the expected structural features of the 2,6-dibromo substituted analog.

The crystal structure of 9,10-dihydroanthracene reveals that the central six-membered ring adopts a boat conformation. wikipedia.org This non-planar structure is a key feature of the 9,10-dihydroanthracene core. It is anticipated that this compound would also exhibit this characteristic boat-shaped central ring.

Analysis of Molecular Conformation and Packing Arrangements

The conformation of 9,10-dihydroanthracene and its derivatives is a subject of interest. In the solid state, 9,10-dihydroanthracene has a puckered conformation with a folding angle of approximately 145° between the planes of the two benzene rings. wikipedia.org Theoretical studies using molecular mechanics and molecular orbital calculations on 9,10-dihydroanthracene and its analogs also predict a non-planar, boat-shaped conformation for the central ring.

The packing of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, the presence of bromine atoms is expected to play a significant role in the crystal packing through halogen bonding and other non-covalent interactions. The molecular shape and the distribution of electrostatic potential on the molecular surface will dictate the packing efficiency and the resulting crystal symmetry.

Intermolecular Interactions and Supramolecular Organization in Crystals

The supramolecular organization in the crystals of this compound will be influenced by a variety of intermolecular interactions. While hydrogen bonds are typically dominant in many organic crystals, in the absence of strong hydrogen bond donors and acceptors in this molecule, other interactions become crucial.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A thorough search for Density Functional Theory (DFT) studies on 2,6-Dibromo-9,10-dihydroanthracene yielded no specific results. There are no published papers detailing the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding HOMO-LUMO energy gap. Such calculations are fundamental for understanding a molecule's electronic properties and reactivity, but this data is not available for the target compound.

Prediction of Spectroscopic Properties

No computational studies predicting the spectroscopic properties (e.g., UV-Vis, IR, NMR spectra) of this compound were found. While methods like Time-Dependent DFT (TD-DFT) are commonly used for this purpose, they have not been applied to this specific molecule in any available literature.

Molecular Dynamics Simulations for Conformational Analysis

There are no published molecular dynamics (MD) simulations specifically for this compound. However, research on related substituted 9,10-dihydroanthracenes indicates that the central dihydroanthracene ring system is not planar and typically adopts a folded, boat-shaped conformation. researchgate.net Studies on methyl-substituted 9,10-dihydroanthracenes have used molecular mechanics and DFT calculations to investigate this puckering. researchgate.net It is reasonable to infer that this compound would also exhibit a similar non-planar, boat-like conformation, but specific dihedral angles, energy barriers, and conformational dynamics that would be revealed by MD simulations are not documented.

Structure-Property Relationships Derived from Computational Data

Due to the absence of the foundational computational data outlined in sections 4.1, 4.2, and 4.3, it is not possible to derive or report on any structure-property relationships for this compound based on computational findings.

Advanced Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The functionalization of the 2,6-Dibromo-9,10-dihydroanthracene core is instrumental in developing materials for organic electronic devices. The bromine atoms act as handles for cross-coupling reactions, enabling the extension of the π-conjugated system, while the dihydroanthracene moiety influences solubility and molecular packing.

This compound is a valuable precursor for synthesizing 2,6-linked anthracene-based polymers. The polymerization at the 2 and 6 positions creates polymers with extended electronic conjugation along the backbone. The synthesis of poly(anthracene-2,6-diyl) has been achieved using precursor polymers assembled from a Diels-Alder adduct of 2,6-dibromoanthracene (B67020), highlighting the importance of the 2,6-dibromo substitution pattern for creating these advanced polymeric semiconductors. rsc.org The dihydro- form of the monomer can be converted to the fully aromatic, planar anthracene (B1667546) structure during or after polymerization, a critical step for achieving the desired semiconducting properties.

Anthracene derivatives are a cornerstone of OLED technology, often employed as highly efficient blue emitters or stable host materials. While direct use of this compound is not common, it serves as a key intermediate. The bromine atoms at the 2,6-positions can be replaced with various aryl groups through reactions like the Suzuki coupling. This synthetic flexibility allows for the creation of non-symmetrical 9,10-diphenylanthracene (B110198) derivatives which have demonstrated potential as deep-blue emitters with improved film-forming properties and high fluorescence quantum yields. researchgate.net

Furthermore, the general class of 9,10-disubstituted anthracenes, which can be synthesized from precursors like 9,10-dibromoanthracene (B139309), are used to create deep-blue emitters with high external quantum efficiencies (EQE). For instance, an OLED device using a derivative, trans-9,10-bis(2-butoxyphenyl)anthracene (BBPA), achieved an EQE of 10.27% for deep-blue emission. ossila.com The strategic placement of substituents, enabled by precursors like dibromoanthracene, is crucial for tuning the emission color and device performance. A comparative study also showed how introducing a single nitrogen atom into the anthracene framework, a modification possible through multi-step synthesis starting from functionalized precursors, significantly impacts the electroluminescence, potentially leading to exciplex formation and a red-shift in emission. rsc.org

Table 1: Performance of OLEDs Based on Anthracene Derivatives

Anthracene Derivative Emitter/HostDopantMax. External Quantum Efficiency (EQE)Emission ColorCIE Coordinates
BH-9PA (Host)DSA-Ph7.03 cd A⁻¹ (Luminance Efficiency)Blue (468 nm)Not Specified
BH-9PA (Host)BD-6MDPA6.60 cd A⁻¹ (Luminance Efficiency)Blue (464 nm)Not Specified
MBAn-(4)-F (Host)trans-9,10-bis(2-butoxyphenyl)anthracene (BBPA)10.27%Deep-Blue(0.15, 0.05)

Data sourced from multiple studies for comparison of related anthracene-based OLEDs. ossila.comresearchgate.net

In the field of organic photovoltaics, 2,6-linked anthracene polymers have shown promise. These materials leverage the extended conjugation along the polymer backbone, which is facilitated by starting with 2,6-disubstituted monomers. researchgate.net The general utility of brominated anthracenes as building blocks for constructing semiconducting polymers for organic solar cells is well-established. ossila.com The 2,6-dibromo functionality on the dihydroanthracene core allows for its incorporation into donor-acceptor polymer architectures, which are central to modern OPV device design. Following polymerization, the dihydroanthracene unit can be aromatized to the planar anthracene structure, enhancing the π-π stacking and charge transport capabilities essential for photovoltaic performance.

The performance of organic electronic devices is fundamentally governed by charge transport within the active materials. The substitution pattern on the anthracene core profoundly influences these properties. Theoretical investigations have shown that adding aryl substituents at the 2,6-positions can improve air oxidation stability and electron/hole injection capabilities. rsc.org Such modifications also inhibit the stretching vibration of the anthracene core during charge transport, leading to more stable molecular packing and potentially more isotropic two-dimensional transport properties. rsc.org

Table 2: Calculated Charge Mobilities of 2,6-Disubstituted Anthracene Derivatives

CompoundHole Mobility (cm²·V⁻¹·s⁻¹)Electron Mobility (cm²·V⁻¹·s⁻¹)Material Type
DPPVAnt0.49-Hole-Transporting
DTAnt0.0690.060Bipolar
DHTAnt-0.12Electron-Transporting

Calculated via density functional theory (DFT) at the B3LYP/6-31G(d) level. Source: pku.edu.cnresearchgate.net

Functional Materials

Anthracene and its derivatives are renowned for their strong fluorescence, making them ideal candidates for luminescent materials and fluorescent probes. The 9,10-disubstitution of the anthracene core is a common strategy to achieve high photoluminescence quantum yields (PLQY). For example, 9,10-bis(phenylethynyl)anthracene (B116448) is a highly efficient fluorescent compound, and attaching bulky groups can prevent aggregation-induced quenching in the solid state. researchgate.net

A derivative featuring perfluorobenzyl groups, 9,10-ANTH(BnF)₂, exhibits a high PLQY of 0.85 and emits in the deep-blue region of the spectrum. nih.gov The synthesis of such molecules often starts from a di-brominated anthracene precursor. nih.gov Therefore, this compound represents a versatile starting point. The bromine atoms allow for the introduction of various functionalities at the 2 and 6 positions to tune the electronic properties, while subsequent modification or aromatization at the 9 and 10 positions can be used to generate a wide array of fluorophores with tailored absorption and emission characteristics. google.comrsc.org

Table 3: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

CompoundMax. Absorption (λ_abs)Max. Emission (λ_em)Photoluminescence Quantum Yield (PLQY, Φ_f)
Anthracene (ANTH)376 nm382 nm0.28
9,10-ANTH(Bn_F)_2396 nm416 nm0.85
trans-9,10-bis(2-butoxyphenyl)anthracene (BBPA)Not SpecifiedNot Specified89.5% (0.895)

Data compiled from studies in cyclohexane (B81311) and other solvents. ossila.comnih.gov

Photocatalysis and Hydrogen Peroxide Production

There is currently no available scientific literature detailing the use of this compound as a photocatalyst for hydrogen peroxide (H₂O₂) production. However, related anthracene derivatives have been investigated in this context. For instance, the photo-oxygenation of 9,10-dihydroanthracene (B76342) to anthraquinone (B42736) can be initiated by visible light, a process that involves the activation of molecular oxygen. researchgate.net This suggests that the dihydroanthracene core could participate in photocatalytic cycles. Furthermore, conjugated polymers derived from 2,6-dibromoanthraquinone (B1313628) have demonstrated the ability to photocatalytically produce H₂O₂. While these findings point to the potential of the anthracene framework in photocatalysis, dedicated studies on this compound are necessary to determine its specific activity and efficiency in H₂O₂ production.

Chemical Sensors

The application of this compound in the development of chemical sensors has not been reported in existing research. The related compound, 9,10-dibromoanthracene, has been noted for its electroluminescent properties, emitting blue light, and has been the subject of single-molecule reaction studies. acs.org The fluorescence of some anthracene derivatives can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism. The bromine substituents on the this compound molecule could potentially influence its electronic and photophysical properties, which might be exploited for sensing applications. However, without experimental data, its efficacy as a chemical sensor remains speculative.

Bioimaging Applications, particularly in the NIR-II Window

No studies have been identified that utilize this compound for bioimaging, specifically within the second near-infrared (NIR-II) window (1000-1700 nm). The NIR-II window is highly advantageous for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and higher resolution. thno.org Research in this area has focused on developing novel fluorophores, including those based on anthracene derivatives. For example, derivatives of 2,6-diaryl-9,10-anthraquinones have been synthesized and their photophysical properties studied, suggesting their potential as scaffolds for electron-accepting materials that could be relevant for imaging applications. rsc.org The development of NIR-II probes often involves the strategic design of molecules with extended π-conjugation to shift their emission to longer wavelengths. While the 2,6-dibromo substitution on the dihydroanthracene core provides handles for further chemical modification, its direct application or its role as a precursor for NIR-II bioimaging probes has not been explored.

Role as Building Blocks in Complex Architectures

The utility of this compound as a foundational unit for constructing more complex molecular and polymeric structures is an area that, like its direct applications, is not well-documented. The presence of two bromine atoms at defined positions on the aromatic rings suggests its potential as a versatile building block.

Precursors for Substituted Anthracene Derivatives

The synthesis of substituted anthracene derivatives often relies on functionalized precursors. Bromoanthracenes, in particular, are valuable starting materials for introducing a variety of functional groups through cross-coupling reactions. ossila.com While there is a wealth of information on the synthesis of anthracene derivatives from other precursors, such as anthraquinones, the specific use of this compound as a starting material is not prominently featured in the literature. nih.govbeilstein-journals.org A general method for preparing substituted 9,10-dihydroanthracenes involves the reduction of the corresponding anthraquinones. researchgate.net This indirect route suggests that 2,6-dibromoanthraquinone could be reduced to this compound, which could then potentially serve as a precursor itself. However, direct synthetic routes starting from this compound to create more complex anthracene derivatives are not well-established.

Scaffolds for Conjugated Organic Polymers

Conjugated organic polymers are of significant interest for applications in organic electronics. The anthracene core is a common component in these materials. While 2,6-diaryl-9,10-anthraquinones have been used as model compounds for electron-accepting polymers, there is no evidence to suggest that this compound has been employed as a scaffold for conjugated organic polymers. rsc.org The bromine atoms could theoretically be used as points of polymerization through reactions like Suzuki or Stille coupling, which are common methods for creating such polymers. This would allow for the incorporation of the dihydroanthracene unit into a polymer backbone. However, research to this effect has not been published.

Integration into Metal Complexes and Coordination Polymers

The integration of organic ligands into metal complexes and coordination polymers can lead to materials with interesting catalytic, magnetic, and photophysical properties. While anthracene-based ligands have been used to construct such materials, there are no specific reports on the incorporation of this compound into metal complexes or coordination polymers. The bromine substituents are not typical coordinating atoms for metal centers. However, they could be replaced with functional groups that can coordinate to metals, thus making this compound an intermediate in the synthesis of suitable ligands. This potential pathway remains to be explored.

Research on this compound in Novel Organic Frameworks Remains Undocumented

Extensive searches of publicly available scientific literature and research databases have revealed no specific studies or data on the application of This compound in the development of novel organic frameworks. While the broader class of anthracene derivatives is utilized in materials science, information regarding this particular isomer as a building block for porous organic frameworks, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) is currently not present in the accessible body of scientific research.

The field of materials science frequently employs brominated organic compounds as precursors for polymerization and cross-linking reactions to create extended network structures. For instance, derivatives such as 9,10-dibromoanthracene have been explored for their potential in constructing semiconducting polymers and other functional materials. However, the specific substitution pattern and the saturated 9,10-positions of this compound present a unique chemical structure for which applications in framework materials have not been reported.

Detailed research findings, including synthetic methodologies, framework characterization, and properties such as porosity or catalytic activity, are not available for any organic frameworks derived from this compound. Consequently, no data tables or in-depth discussions on its role in this advanced application can be provided at this time. Further research would be required to explore the potential of this specific compound as a linker or node in the design and synthesis of novel organic frameworks.

Reactivity Studies and Mechanistic Investigations

Radical-Chain Autoxidation Mechanisms

While specific autoxidation studies on 2,6-dibromo-9,10-dihydroanthracene are not extensively documented, the mechanism can be inferred from studies on the parent 9,10-dihydroanthracene (B76342) (DHA). The autoxidation of DHA can be initiated under visible light, leading to its quantitative oxidation to anthraquinone (B42736) (AQ) by molecular oxygen, even in the absence of external catalysts or additives. nih.gov

The proposed mechanism involves the initial photoexcitation of the DHA molecule (DHA*). This excited state is capable of transferring an electron to molecular oxygen (O₂), generating a superoxide (B77818) radical anion (O₂•⁻). nih.govresearchgate.net This reactive oxygen species then oxidizes DHA to form anthraquinone. A key feature of this process is that the product, anthraquinone, can itself act as a photocatalyst, accelerating the oxidation reaction as its concentration increases. nih.gov

Photoexcitation: DHA + hν → DHA*

Electron Transfer: DHA* + O₂ → DHA•⁺ + O₂•⁻

Oxidation: DHA + O₂•⁻ → Anthraquinone + other products

This autoxidation protocol represents a green chemistry approach to selective oxidation, utilizing light and air to drive the reaction under ambient conditions. nih.gov For this compound, the electron-withdrawing nature of the bromine atoms would likely influence the energy of the molecular orbitals and the stability of the radical cation intermediate, thereby modulating the kinetics of the autoxidation process.

General mechanisms in free radical autoxidation often involve the formation of cyclic peroxides, hydroperoxides, and epoxy-alcohols through processes like the rearrangement and cyclization of peroxyl radicals. nih.gov

Photochemical Reactions and Cycloadditions

The dihydroanthracene framework can participate in various photochemical reactions. A primary reaction is the photo-oxidation to the corresponding anthracene (B1667546) or anthraquinone, as detailed in the section above. nih.gov

Furthermore, the aromatic rings of the dihydroanthracene scaffold can engage in cycloaddition reactions. Photochemical [2+2] cycloadditions, which are typically forbidden under thermal conditions, become allowed upon photoexcitation. libretexts.orgyoutube.com When an alkene is irradiated with UV light, an electron is promoted to an excited state, altering the orbital symmetry and enabling the reaction to proceed. libretexts.org This principle can be applied to the potential dimerization or reaction of the aromatic rings in this compound with other alkenes. Organophotocatalysts can also facilitate [2+2] cycloadditions of various substrates, including electron-deficient styrenes, to form valuable cyclobutane (B1203170) products. nih.gov

The reverse reaction, a retro-Diels-Alder, can be seen in the synthesis of polymers from a Diels-Alder adduct of 2,6-dibromoanthracene (B67020), where the adduct serves as a protected monomer that is later polymerized and aromatized. This highlights the utility of the central ring's ability to undergo cycloaddition and cycloreversion.

The general rules for cycloadditions, governed by Frontier Molecular Orbital (FMO) theory, dictate whether a reaction is "thermally-allowed" (like a [4+2] cycloaddition) or "photochemically-allowed" (like a [2+2] cycloaddition). libretexts.orgyoutube.comyoutube.com The specific substitution pattern on the aromatic rings of this compound would influence the electronic nature and, consequently, the regioselectivity and stereoselectivity of such cycloaddition reactions.

Catalytic Transformations involving Dihydroanthracene Scaffolds

The 9,10-dihydroanthracene scaffold is a versatile substrate for various catalytic transformations. One of the most significant reactions is catalytic dehydrogenation to form the fully aromatic anthracene core. This aromatization is a key step in many applications where dihydroanthracene is used as a stable precursor to the more reactive anthracene. For instance, 9,10-dihydroanthracene can be efficiently dehydrogenated to anthracene with over 99% conversion and selectivity using a catalyst system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and NaNO₂ under oxygen pressure. cjcatal.com

Conversely, the dihydroanthracene core can be synthesized via the catalytic reduction of the corresponding anthraquinone. Substituted 9,10-dihydroanthracenes have been prepared by reducing anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net This method allows for the introduction of various substituents onto the final dihydroanthracene product.

The bromine atoms on the this compound scaffold provide handles for further functionalization. After dehydrogenation to 2,6-dibromoanthracene, these positions are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the synthesis of more complex anthracene derivatives.

The table below summarizes key catalytic transformations involving the dihydroanthracene scaffold.

TransformationReactantCatalyst/ReagentProduct
Oxidative Dehydrogenation9,10-DihydroanthraceneDDQ / NaNO₂ / O₂Anthracene
Reductive SynthesisSubstituted AnthraquinoneHydriodic Acid / Phosphorus / IodineSubstituted 9,10-Dihydroanthracene

Stereoselective Reactions and Chiral Catalyst Development

Stereoselective reactions involving the 9,10-dihydroanthracene scaffold are crucial for the synthesis of chiral materials and molecules with specific biological activities. While reactions targeting the existing aromatic rings are common, stereoselective transformations of the dihydroaromatic core are particularly powerful.

A notable example is the regio- and stereospecific oxidation of 9,10-dihydroanthracene by naphthalene (B1677914) dioxygenase, an enzyme expressed in certain bacteria. This biocatalytic reaction hydroxylates the ring to produce (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with excellent yield (>95%) and enantiomeric excess (>95%). This demonstrates that the dihydroanthracene scaffold can be a substrate for highly selective enzymatic transformations, yielding chiral building blocks. The presence of substituents, such as the bromine atoms in this compound, would likely influence the binding and orientation of the molecule within the enzyme's active site, potentially altering the reaction's efficiency and selectivity.

The development of chiral catalysts for reactions on such scaffolds is an active area of research. Asymmetric photocatalysis, for example, is a growing field that aims to control the stereochemistry of photochemical reactions. bldpharm.com Designing chiral catalysts that can effectively interact with short-lived, high-energy intermediates generated during photoreactions is a significant challenge. bldpharm.com Such catalysts could potentially be used to control the stereochemical outcome of cycloadditions or other photochemical reactions involving the this compound scaffold. Furthermore, methods for catalytic and stereoselective lithiation, followed by electrophilic trapping, represent a powerful strategy for creating chiral derivatives. nih.gov

The table below details a key stereoselective reaction on the dihydroanthracene scaffold.

Reaction TypeReactantCatalyst/ReagentMajor ProductEnantiomeric Excess
Dihydroxylation9,10-DihydroanthraceneNaphthalene Dioxygenase(+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene>95%

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of dihydroanthracene derivatives often relies on methods that may involve harsh reagents or energy-intensive conditions. frontiersin.org For instance, the reduction of the parent anthraquinone (B42736) can be accomplished using reagents like hydriodic acid and red phosphorus. researchgate.net While effective, these classical approaches present challenges related to environmental impact and waste generation. mcpherson.edu

The future of synthesizing 2,6-Dibromo-9,10-dihydroanthracene and its analogs lies in the adoption of green chemistry principles. mcpherson.edursc.org This involves a shift towards more sustainable practices aimed at minimizing waste, reducing energy consumption, and utilizing less hazardous substances. mcpherson.edu Key areas for development include:

Catalytic Hydrogenation: Moving away from stoichiometric reducing agents, research will likely focus on catalytic hydrogenation of 2,6-dibromoanthracene (B67020). Developing selective catalysts that can reduce the central ring without affecting the bromine substituents or the flanking aromatic rings will be a critical challenge.

Green Solvents and Reaction Conditions: Future synthetic protocols will aim to replace high-boiling, toxic solvents like xylene with greener alternatives. mcpherson.edu Exploring solvent-free reaction conditions or the use of benign media such as water or supercritical fluids could significantly enhance the sustainability of the synthesis. rsc.org

Energy Efficiency: The application of microwave irradiation or mechanochemistry offers pathways to accelerate reactions, often leading to higher yields and reduced energy input compared to conventional thermal methods. researchgate.net

The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally benign, making this compound more accessible for broader applications.

Exploration of New Functionalization Strategies

The two bromine atoms on the this compound backbone are key to its potential as a versatile building block. These positions are ripe for a variety of cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This "post-functionalization" approach enables the systematic modification of the core structure to fine-tune its properties.

Future research will heavily leverage modern synthetic methodologies to create a library of novel dihydroanthracene derivatives. Key strategies include:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are expected to be primary tools. beilstein-journals.orgrsc.orgresearchgate.net The Suzuki coupling, for example, can be used to introduce new aryl or heteroaryl groups, extending the π-conjugated system and altering the electronic properties of the molecule. researchgate.net

Direct C-H Arylation: Emerging techniques in C-H activation could provide more direct and atom-economical routes to functionalization, bypassing the need for pre-functionalized reagents. beilstein-journals.org

Introduction of Diverse Functional Groups: Research will focus on attaching a variety of substituents, including electron-donating and electron-withdrawing groups, to modulate the molecule's electronic character. rsc.org For example, attaching pyrrole-based units can lead to saddle-shaped molecules with unique packing characteristics and electronic behaviors. rsc.org

The table below outlines potential functionalization reactions and their impact on the properties of the resulting dihydroanthracene derivatives, based on established transformations of similar aromatic halides.

Functionalization StrategyReagents/Catalyst (Example)Resulting Functional GroupPotential Impact on Properties
Suzuki Coupling Arylboronic acid, Pd catalystAryl/HeteroarylExtension of π-conjugation, tuning of HOMO/LUMO levels, modifying solubility. researchgate.net
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystAlkynylCreation of rigid, linear extensions; potential for aggregation-induced emission. rsc.org
Buchwald-Hartwig Amination Amine, Pd catalystAminoIntroduction of electron-donating groups, potential for hole-transport materials.
Cyanation Zinc cyanide, Pd catalystCyanoIntroduction of electron-withdrawing groups, modifying emission properties.

Advanced Materials with Tunable Optoelectronic Properties

The dihydroanthracene core, with its broken conjugation, offers a unique electronic structure compared to its fully aromatic anthracene (B1667546) counterpart. researchgate.net By strategically functionalizing the 2,6-positions of this compound, researchers can precisely tune its optoelectronic properties for applications in organic electronics. researchgate.netrsc.org

Emerging research will focus on creating materials with tailored light absorption and emission characteristics. Key areas of exploration include:

Tuning the HOMO/LUMO Gap: The introduction of electron-donating or electron-withdrawing substituents at the 2- and 6-positions can systematically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This allows for the rational design of materials with specific absorption and emission wavelengths, crucial for applications in Organic Light-Emitting Diodes (OLEDs) and sensors. rsc.org

Aggregation-Induced Emission (AIE): While many luminophores suffer from quenching in the solid state, AIE-active molecules become more emissive upon aggregation. Research has shown that attaching specific substituents to dihydroanthracene systems can induce AIE properties. rsc.org Future work will explore new functional groups to impart and enhance AIE in 2,6-disubstituted dihydroanthracene derivatives, which is highly desirable for solid-state lighting and biological imaging.

Organic Semiconductors: The ability to modify intermolecular interactions through functionalization is critical for developing efficient organic semiconductors. researchgate.net By controlling the solid-state packing through the choice of side groups, it may be possible to engineer derivatives of this compound for use as the active layer in Organic Thin-Film Transistors (OTFTs). researchgate.net

The table below summarizes how different functional groups on related anthracene systems influence their optoelectronic properties, providing a predictive framework for future work on this compound.

Functional Group TypeExample SubstituentEffect on HOMO/LUMOImpact on EmissionPotential Application
Electron-Donating Phenyl, AlkoxyRaises HOMO level, reduces energy gapRed-shift in emissionHole-transport layers, OLED emitters researchgate.net
Electron-Withdrawing Cyano, FluoroLowers LUMO level, tunes energy gapBlue-shift or altered emission, potential for intramolecular charge transfer rsc.orgElectron-transport layers, sensors
AIE-active moieties Tetraphenylethylene derivativesVaries based on full structureSignificant fluorescence enhancement in aggregate/solid stateSolid-state lighting, bio-imaging rsc.org

Computational Design and Predictive Modeling of Dihydroanthracene Systems

Before embarking on complex, multi-step syntheses, computational chemistry offers powerful tools to predict the properties and behavior of hypothetical molecules. nih.gov The use of predictive modeling is becoming indispensable in materials discovery, allowing for the rapid screening of large virtual libraries of compounds to identify the most promising candidates for synthesis. nih.gov

For this compound derivatives, future research will increasingly rely on a synergy between theoretical calculations and experimental validation. mdpi.com Key computational approaches include:

Density Functional Theory (DFT): DFT is a workhorse method for predicting the geometric and electronic structures of molecules. mdpi.comresearchgate.net It can be used to calculate HOMO/LUMO energy levels, electron distribution, and molecular electrostatic potential maps, providing insight into a molecule's reactivity and its potential performance in an electronic device. mdpi.com

Time-Dependent DFT (TD-DFT): This extension of DFT is used to predict the excited-state properties of molecules, including their UV-Vis absorption and fluorescence spectra. researchgate.net This allows for the in-silico design of dyes and fluorescent probes with specific optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk properties of materials, such as how molecules pack in a crystal or arrange themselves in a thin film. This is crucial for predicting charge transport properties in organic semiconductors.

The table below lists key molecular properties and the computational methods used to predict them, highlighting the role of in-silico design in accelerating materials development.

Predicted PropertyComputational MethodImportance for Dihydroanthracene Systems
Molecular Geometry DFTUnderstanding steric effects and molecular shape. mdpi.com
HOMO/LUMO Energies DFTPredicting redox potentials and the electronic energy gap. researchgate.netresearchgate.net
UV-Vis Absorption/Emission TD-DFTDesigning molecules with desired colors and fluorescence. researchgate.net
Charge Mobility Kinetic Monte Carlo / MDAssessing potential as an organic semiconductor.
Intermolecular Interactions DFT, MDPredicting crystal packing and thin-film morphology. mdpi.com

Integration into Multicomponent Systems and Hybrid Materials

The true potential of this compound may be realized when it is used not as a standalone molecule, but as a structural component within larger, more complex systems. Its rigid framework and reactive bromine sites make it an ideal building block for creating sophisticated hybrid materials.

Future research will focus on incorporating the dihydroanthracene motif into extended structures to create materials with emergent properties. researchgate.net

Metal-Organic Frameworks (MOFs): The bromine atoms on this compound can be converted to linker groups, such as carboxylates. These functionalized dihydroanthracenes can then be used as the organic struts in the construction of MOFs. nih.govnih.govrsc.org The resulting frameworks could exhibit high porosity and tailored properties for applications in gas storage, chemical separations, or catalysis. nih.gov Anthracene-based MOFs have already shown promise for photocatalysis and luminescence-based sensing. rsc.orgrsc.org

Polymers and Dendrimers: The dibromo functionality allows the molecule to be used as a monomer in polymerization reactions. This could lead to the creation of novel conjugated polymers where the dihydroanthracene unit is periodically incorporated into the polymer backbone, influencing the polymer's solubility, morphology, and electronic properties.

Supramolecular Assemblies: Through non-covalent interactions, derivatives of this compound can be designed to self-assemble into well-defined nanostructures, such as vesicles, fibers, or gels. These materials could find applications in drug delivery or as stimuli-responsive materials.

The table below provides examples of how anthracene-based units have been integrated into hybrid materials, suggesting future possibilities for dihydroanthracene derivatives.

Hybrid Material TypeRole of Anthracene/Dihydroanthracene UnitPotential Application
Metal-Organic Framework (MOF) Organic linker/strutGas storage, photocatalysis, chemical sensing. nih.govnih.govrsc.org
Conjugated Polymer Monomer in polymer backboneOrganic photovoltaics, thin-film transistors.
Metal-Organic Cage (MOC) Ligand forming a discrete cage structureMolecular sensing, guest encapsulation. researchgate.net
Self-Assembled Nanostructure Core of an amphiphilic moleculeDrug delivery, stimuli-responsive gels.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,6-Dibromo-9,10-dihydroanthracene, and how can reaction conditions be optimized?

this compound is synthesized via reduction of 2,6-Dibromo-9,10-anthraquinone using red phosphorus, iodine, and hydroiodic acid in a sealed hydrothermal autoclave at 140°C for 3 days . Key optimization parameters include:

  • Molar ratios : Excess red phosphorus (3:1 relative to anthraquinone) ensures complete reduction.
  • Solvent choice : Hydroiodic acid acts as both solvent and reducing agent.
  • Work-up : Recrystallization from hot ethanol improves purity and yield (∼37% reported) .
  • Alternative routes : Palladium-catalyzed Sonogashira coupling with ethynyl derivatives enables functionalization for advanced applications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound shares hazards with structurally similar brominated aromatics:

  • Hazard classification : Skin irritation (H315), eye damage (H319), respiratory irritation (H335), and acute/chronic aquatic toxicity (H400/H410) .
  • Preventive measures : Use fume hoods, nitrile gloves, and eye protection. Avoid aqueous release due to bioaccumulation risks .
  • Storage : Keep in dark, inert atmospheres (e.g., argon) at room temperature to prevent degradation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Combined analytical techniques are used:

  • X-ray crystallography : Resolves saddle-like conformations in derivatives, confirming dihydroanthracene core geometry .
  • NMR/FTIR : Absence of quinone carbonyl peaks (1660–1680 cm⁻¹) verifies successful reduction of anthraquinone precursors .
  • HPLC : Purity ≥98% ensures minimal side products (e.g., residual anthraquinone) .

Advanced Research Questions

Q. How can functionalization of this compound enhance its utility in optoelectronic materials?

The bromine substituents enable cross-coupling reactions for tailored applications:

  • Sonogashira coupling : Introduces ethynyl groups (e.g., 2,6-diethynyl derivatives) for molecular wire constructs in terahertz switches .
  • Suzuki-Miyaura coupling : Attaches aryl/heteroaryl units to modulate HOMO-LUMO gaps for organic semiconductors .
  • Electrochemical tuning : Derivatives with 1,3-dithiol-2-ylidene moieties exhibit redox-active behavior, suitable for charge-transfer complexes (e.g., TCNQ-based systems) .

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved experimentally?

Discrepancies arise from polymorphic forms and solvent polarity:

  • Observed solubility : 1.6E-9 g/L in water at 25°C vs. moderate solubility in hot ethanol .
  • Resolution strategies :
    • Temperature-controlled sonication : Enhances dispersion in low-polarity solvents (e.g., toluene).
    • Co-solvent systems : DMSO/THF mixtures improve dissolution for spectroscopic analysis .
    • Crystallographic analysis : Identifies dominant polymorph affecting solubility .

Q. What electrochemical properties make this compound derivatives suitable for energy storage applications?

Functionalized derivatives exhibit multi-redox states:

  • Cyclic voltammetry : Displays three redox waves (E₁/₂ = +0.2 V to +0.8 V vs. Ag/Ag⁺), corresponding to dication → radical trication → tetracation transitions .
  • Charge-transfer complexes : Dicationic species form stable stacks with TCNQ⁻•, showing intermolecular S···N contacts (2.865 Å) for enhanced conductivity .
  • Device integration : Neutral derivatives serve as hole-transport layers in dye-sensitized solar cells (efficiency: 4.55–7.15%) .

Methodological Considerations

Q. How should researchers address discrepancies in thermal stability data during thermogravimetric analysis (TGA)?

Reported decomposition temperatures vary due to:

  • Sample purity : Residual solvents (e.g., ethanol) lower observed stability.
  • Atmosphere effects : Inert vs. oxidative conditions alter degradation pathways.
  • Mitigation : Pre-dry samples under vacuum (24 h) and correlate with differential scanning calorimetry (DSC) endotherms .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Batch reactor design : Teflon-lined autoclaves prevent iodine corrosion .
  • Stepwise quenching : Gradual cooling minimizes side-product formation.
  • Catalyst recycling : Recover palladium catalysts from Sonogashira reactions via silica gel filtration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.